molecular formula C16H20N2O14S4 B3182628 1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 98604-89-8

1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B3182628
CAS RN: 98604-89-8
M. Wt: 592.6 g/mol
InChI Key: RIUSVHPDQDXRGU-UHFFFAOYSA-N
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Description

The compound “1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid” is also known as Bissulfosuccinimidyl suberate . It is a membrane-impermeable lysine selective crosslinker .


Molecular Structure Analysis

The molecular formula of the compound is C16H20N2O14S2 . The compound has 16 hydrogen bond acceptors and 2 hydrogen bond donors .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 295.3±5.0 cm3 . It is soluble in water up to 10 mM . The compound has a polar surface area of 253 Å2 and a polarizability of 41.5±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Fadda et al. (2016) focused on the synthesis and antimicrobial evaluation of novel functionalized N-sulfonates, which include pyridyl, quinolyl, and isoquinolyl functional groups. These compounds were synthesized to confer water solubility and anionic character to the molecules, showing significant antimicrobial and antifungal activities against a variety of pathogens. This indicates the potential of sulfonate derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Sulfonation and Biological Screening

Another study by Hassanzadeh et al. (2006) explored the modification of dialkyl 3-phenylpyrrolidine-2, 5-diones to produce potential steroid sulphatase inhibitors. The modifications aimed at producing compounds that could bind well to the active site of the steroid sulphatase enzyme but resist hydrolysis due to the presence of a covalent S-C bond, demonstrating the chemical's potential in therapeutic applications (Hassanzadeh, Smith, & Nicholls, 2006).

Sulfonation Studies

Cerfontain et al. (1996) studied the sulfonation of trans-10b,10c-dimethyl-10b,10c-dihydropyrene, analyzing the effects of sulfur trioxide in different solvents and temperatures. This work provides insight into the sulfonation process, which is crucial for introducing sulfonic acid groups into organic molecules for various applications, including drug development and the synthesis of dyes and surfactants (Cerfontain, Koeberg-Telder, Mitchell, Khalifa, & Tashiro, 1996).

Synthesis and Characterization of Chloromaleimidobenzenesulfonylhydrazones

Silva et al. (2006) described the synthesis of a new series of imidosulfonylhydrazones, aiming to find antibactericidal and/or antinociceptive lead compounds. This research illustrates the versatility of sulfonate derivatives in synthesizing compounds with potential therapeutic uses (Silva, Oliveira, & Nunes, 2006).

properties

IUPAC Name

1-[4-[[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S4/c19-11-7-9(35(25,26)27)15(23)17(11)31-13(21)3-1-5-33-34-6-2-4-14(22)32-18-12(20)8-10(16(18)24)36(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSVHPDQDXRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128833
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid

CAS RN

98604-89-8
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98604-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 3
Reactant of Route 3
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 4
Reactant of Route 4
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 5
Reactant of Route 5
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 6
Reactant of Route 6
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid

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